molecular formula C23H28N2O3 B6045986 3-(3-isopropoxybenzoyl)-N-(2-methylphenyl)-1-piperidinecarboxamide

3-(3-isopropoxybenzoyl)-N-(2-methylphenyl)-1-piperidinecarboxamide

Cat. No. B6045986
M. Wt: 380.5 g/mol
InChI Key: QLZJVVROGIOVES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-isopropoxybenzoyl)-N-(2-methylphenyl)-1-piperidinecarboxamide, also known as IMPP, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(3-isopropoxybenzoyl)-N-(2-methylphenyl)-1-piperidinecarboxamide is not fully understood, but it is thought to act on multiple targets in the body. 3-(3-isopropoxybenzoyl)-N-(2-methylphenyl)-1-piperidinecarboxamide has been shown to modulate the activity of ion channels, receptors, and enzymes, which may contribute to its various effects.
Biochemical and Physiological Effects:
3-(3-isopropoxybenzoyl)-N-(2-methylphenyl)-1-piperidinecarboxamide has been shown to have various biochemical and physiological effects, including neuroprotective, anti-inflammatory, and anticancer effects. In neuroscience, 3-(3-isopropoxybenzoyl)-N-(2-methylphenyl)-1-piperidinecarboxamide has been found to protect neurons from oxidative stress and may improve cognitive function. In cancer research, 3-(3-isopropoxybenzoyl)-N-(2-methylphenyl)-1-piperidinecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. 3-(3-isopropoxybenzoyl)-N-(2-methylphenyl)-1-piperidinecarboxamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3-isopropoxybenzoyl)-N-(2-methylphenyl)-1-piperidinecarboxamide in lab experiments is its potential as a lead compound for drug development. 3-(3-isopropoxybenzoyl)-N-(2-methylphenyl)-1-piperidinecarboxamide has been shown to have various biological activities, which may make it a useful starting point for the development of new drugs. However, one limitation of using 3-(3-isopropoxybenzoyl)-N-(2-methylphenyl)-1-piperidinecarboxamide in lab experiments is its limited availability. 3-(3-isopropoxybenzoyl)-N-(2-methylphenyl)-1-piperidinecarboxamide is a relatively new compound, and its synthesis method is complex, which may make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the study of 3-(3-isopropoxybenzoyl)-N-(2-methylphenyl)-1-piperidinecarboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. This may help to better understand its various biological activities and aid in the development of new drugs. Another direction is to study the pharmacokinetics and pharmacodynamics of 3-(3-isopropoxybenzoyl)-N-(2-methylphenyl)-1-piperidinecarboxamide in vivo. This may help to determine its efficacy and toxicity in animal models and provide a basis for future clinical trials. Additionally, further studies are needed to explore the potential applications of 3-(3-isopropoxybenzoyl)-N-(2-methylphenyl)-1-piperidinecarboxamide in other fields, such as immunology and infectious diseases.

Synthesis Methods

The synthesis of 3-(3-isopropoxybenzoyl)-N-(2-methylphenyl)-1-piperidinecarboxamide involves the reaction of 3-isopropoxybenzoic acid with 2-methylaniline to form 3-(3-isopropoxybenzoyl)-N-(2-methylphenyl)propionamide. This intermediate is then reacted with piperidine to obtain the final product, 3-(3-isopropoxybenzoyl)-N-(2-methylphenyl)-1-piperidinecarboxamide.

Scientific Research Applications

3-(3-isopropoxybenzoyl)-N-(2-methylphenyl)-1-piperidinecarboxamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, 3-(3-isopropoxybenzoyl)-N-(2-methylphenyl)-1-piperidinecarboxamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 3-(3-isopropoxybenzoyl)-N-(2-methylphenyl)-1-piperidinecarboxamide has been found to inhibit the growth of cancer cells and may be a potential anticancer agent. In drug development, 3-(3-isopropoxybenzoyl)-N-(2-methylphenyl)-1-piperidinecarboxamide has been studied as a potential lead compound for the development of new drugs.

properties

IUPAC Name

N-(2-methylphenyl)-3-(3-propan-2-yloxybenzoyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-16(2)28-20-11-6-9-18(14-20)22(26)19-10-7-13-25(15-19)23(27)24-21-12-5-4-8-17(21)3/h4-6,8-9,11-12,14,16,19H,7,10,13,15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZJVVROGIOVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCCC(C2)C(=O)C3=CC(=CC=C3)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-isopropoxybenzoyl)-N-(2-methylphenyl)-1-piperidinecarboxamide

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